molecular formula C14H14N2O3S B15261726 Ethyl 6-cyclopropyl-3-formyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Ethyl 6-cyclopropyl-3-formyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Cat. No.: B15261726
M. Wt: 290.34 g/mol
InChI Key: VPFDLORBTPFLOQ-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[5,4-b]pyridine class, characterized by a fused thiazole and pyridine ring system. Key substituents include:

  • Cyclopropyl at position 6, introducing steric bulk and conformational rigidity.
  • Formyl group at position 3, a reactive site for further functionalization (e.g., condensation or nucleophilic addition).
  • Methyl group at position 4, contributing to electronic and steric effects.

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

ethyl 6-cyclopropyl-3-formyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C14H14N2O3S/c1-3-19-14(18)11-7(2)10-9(6-17)16-20-13(10)15-12(11)8-4-5-8/h6,8H,3-5H2,1-2H3

InChI Key

VPFDLORBTPFLOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)C=O)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-cyclopropyl-3-formyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe cyclopropyl and formyl groups are then added through subsequent reactions involving specific reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-cyclopropyl-3-formyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 6-cyclopropyl-3-formyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-cyclopropyl-3-formyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications
Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate Br (3), cyclopropyl (6), Me (4), COOEt (5) C₁₃H₁₃BrN₂O₂S Bromine enhances halogen bonding; used in cross-coupling reactions .
Ethyl 4-chloro-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate Cl (4), COOEt (5) C₉H₇ClN₂O₂S Chlorine increases electrophilicity; potential agrochemical intermediate .
Ethyl 3-(aminomethyl)-4-methyl-6-isopropyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate NH₂CH₂ (3), Me (4), i-Pr (6), COOEt (5) C₁₆H₂₂N₃O₂S Aminomethyl group improves solubility and hydrogen-bonding capacity .

Functional Group Impact

  • Formyl vs. Bromo/Chloro : The formyl group (target compound) offers reactivity for Schiff base formation, whereas bromo or chloro substituents (e.g., ) facilitate cross-coupling (e.g., Suzuki-Miyaura).
  • Cyclopropyl vs.
  • Methyl vs. Hydrogen : Methyl at position 4 (target compound) increases steric hindrance and electron-donating effects compared to unsubstituted analogs.

Physical and Spectral Properties

  • Melting Points : Bromo-substituted analogs (e.g., ) exhibit higher melting points (>200°C) due to stronger van der Waals interactions, while formyl derivatives may have lower melting points due to reduced crystallinity.
  • Hydrogen Bonding : The formyl group in the target compound can act as a hydrogen-bond acceptor, influencing crystal packing (as discussed in ).

Pharmacological Potential

  • Aminomethyl derivatives () are more likely to exhibit oral bioavailability due to improved solubility.
  • The cyclopropyl group in the target compound may enhance metabolic stability compared to linear alkyl chains.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 6-cyclopropyl-3-formyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate?

  • The synthesis typically involves multi-step protocols, including cyclocondensation of precursor heterocycles (e.g., thiophene or pyrimidine derivatives) and functionalization via formylation or esterification. For example, Gewald-like reactions are often used to assemble thiazolo[5,4-b]pyridine cores, followed by regioselective formylation at the 3-position . Key steps may require anhydrous solvents (e.g., ethanol, DMF), controlled temperatures, and catalysts like triethylamine or acetic anhydride .

Q. How is X-ray crystallography utilized to determine the molecular conformation of this compound?

  • Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths, angles, and torsion angles. Data collection involves monochromatic radiation (e.g., Cu-Kα or Mo-Kα), with refinement via SHELXL . For thiazolo[5,4-b]pyridine derivatives, space groups like P1̄ or C2/c are common, and hydrogen-bonding patterns (e.g., C=O···H-N) often stabilize crystal packing .

Q. What spectroscopic techniques are essential for characterizing its functional groups?

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., cyclopropyl, formyl, methyl). The formyl proton typically appears as a singlet at δ 9.8–10.2 ppm, while cyclopropyl protons show splitting due to ring strain .
  • IR : Peaks at ~1700 cm⁻¹ (C=O ester), ~1660 cm⁻¹ (C=O formyl), and ~1250 cm⁻¹ (C-O ester) confirm key functionalities .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~345) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address contradictory spectroscopic data arising from tautomerism or conformational flexibility?

  • Tautomerism : For thiazolo[5,4-b]pyridines, keto-enol tautomerism in the formyl group may lead to spectral inconsistencies. Dynamic NMR or variable-temperature studies can distinguish tautomers by tracking chemical shift changes .
  • Conformational Analysis : Ring puckering in the cyclopropyl or thiazole moieties can be modeled using Cremer-Pople coordinates (amplitude q and phase angle φ) derived from SC-XRD data .

Q. What computational approaches predict reactivity or intermolecular interactions in this compound?

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electrophilic/nucleophilic sites (e.g., formyl group as an electrophile). Fukui indices or Molecular Electrostatic Potential (MEP) maps guide regioselectivity in further functionalization .
  • Hydrogen-Bonding Networks : Graph-set analysis (e.g., R₂²(8) motifs) identifies supramolecular synthons, aiding in cocrystal design for enhanced solubility or stability .

Q. How can reaction conditions be optimized to minimize steric hindrance from the cyclopropyl group?

  • Steric Maps : Use SC-XRD-derived torsional angles to visualize steric clashes. For example, the cyclopropyl group at position 6 may hinder formylation at position 3.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) reduce steric strain by stabilizing transition states. Microwave-assisted synthesis can accelerate reactions under high dilution to avoid byproducts .

Q. What strategies resolve ambiguities in crystallographic refinement for low-quality diffraction data?

  • Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twin laws. For low-resolution data, restraints on bond lengths/angles (e.g., AFIX 66 for aromatic rings) improve model accuracy .
  • Disorder Modeling : Split occupancy refinement for disordered cyclopropyl or methyl groups, guided by residual electron density maps .

Critical Analysis of Evidence

  • Contradictions : While SC-XRD provides precise structural data , discrepancies in NMR chemical shifts (e.g., formyl protons) may arise from solvent polarity or crystallographic vs. solution-state conformations .
  • Gaps : Limited evidence on biological activity; extrapolate from analogous thiazolo[5,4-b]pyridines showing kinase inhibition .

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